巴拉诺芬

描述

科学研究应用

作用机制

Target of Action

Balanophonin primarily targets microglia cells . Microglia are key immune cells in the brain that respond to emergency situations such as brain injury or immunological conditions .

Mode of Action

Balanophonin interacts with its targets by inhibiting their activation .

Biochemical Pathways

Balanophonin affects several biochemical pathways. It inhibits the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), Interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in BV2 cells . It also inhibits LPS-induced inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX2) protein expression . Furthermore, it affects the mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK .

Result of Action

The molecular and cellular effects of Balanophonin’s action are significant. It inhibits neuronal cell death resulting from LPS-activated microglia by regulating cleaved caspase-3 and poly ADP ribose polymerase (PARP) cleavage in N2a cells . This suggests that Balanophonin may delay the progression of neuronal cell death by inhibiting microglial activation .

Action Environment

It’s worth noting that balanophonin is a natural compound isolated from plants that grow in tropical and subtropical regions of asia and oceania . The specific environmental conditions in these regions may play a role in the compound’s properties and effects.

生化分析

Biochemical Properties

Balanophonin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide, prostaglandin E2, interleukin-1β, and tumor necrosis factor-α in lipopolysaccharide-stimulated BV2 microglia cells . Balanophonin also inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2 proteins, as well as mitogen-activated protein kinases including extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 MAPK . These interactions highlight the compound’s role in modulating inflammatory responses at the biochemical level.

Cellular Effects

Balanophonin exerts various effects on different cell types and cellular processes. In neuronal cells, it delays the progression of cell death by inhibiting microglial activation . This inhibition reduces the production of neurotoxic mediators, thereby protecting neurons from degeneration. Additionally, Balanophonin influences cell signaling pathways, gene expression, and cellular metabolism by regulating the activity of key enzymes and proteins involved in these processes . These cellular effects underscore the compound’s potential as a neuroprotective agent.

Molecular Mechanism

The molecular mechanism of Balanophonin involves its ability to bind to specific biomolecules and modulate their activity. For instance, Balanophonin inhibits the activation of toll-like receptor 4 in microglial cells, which in turn reduces the production of inflammatory mediators . It also regulates the cleavage of caspase-3 and poly ADP ribose polymerase, which are involved in the apoptotic pathway . These molecular interactions highlight the compound’s ability to modulate key signaling pathways and cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Balanophonin have been observed to change over time. Studies have shown that Balanophonin can inhibit the activation of microglia and reduce the production of inflammatory mediators within 24 hours of treatment . Additionally, the compound’s stability and degradation over time have been studied to understand its long-term effects on cellular function. These temporal effects provide insights into the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of Balanophonin vary with different dosages in animal models. Studies have shown that higher doses of Balanophonin can lead to increased inhibition of inflammatory mediators and greater neuroprotective effects . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These dosage effects provide valuable information for the development of Balanophonin-based treatments.

Metabolic Pathways

Balanophonin is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism includes its conversion into different metabolites, which can influence its biological activity and therapeutic potential . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of Balanophonin within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of Balanophonin is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

Balanophonin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . Understanding the subcellular localization of Balanophonin is important for elucidating its mechanism of action and optimizing its therapeutic potential.

准备方法

Synthetic Routes and Reaction Conditions

Balanophonin can be isolated from natural sources like Dipteryx odorata and Balanophora japonica . The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of balanophonin. Most of the available data focuses on its extraction from natural sources rather than synthetic production .

化学反应分析

Types of Reactions

Balanophonin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure to enhance its biological activity or to study its properties .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the balanophonin molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

相似化合物的比较

Balanophonin is unique among neo-lignans due to its specific structure and biological activities. Similar compounds include:

Honokitriol: Another neo-lignan with anti-inflammatory properties.

Daphneresinol: Known for its antioxidant activity.

Cassiferaldehyde: Exhibits anti-inflammatory effects.

These compounds share some biological activities with balanophonin but differ in their specific molecular targets and pathways .

属性

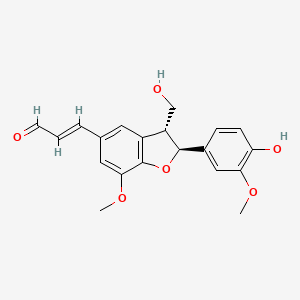

IUPAC Name |

(E)-3-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-10,15,19,22-23H,11H2,1-2H3/b4-3+/t15-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCSSLSMGCFIFR-LNFBDUAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does balanophonin exert its anti-inflammatory effects?

A1: Balanophonin has been shown to inhibit the activation of TLR4, a receptor involved in the inflammatory response, in LPS-stimulated BV2 microglia cells []. This inhibition, in turn, reduces the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) [].

Q2: What is the significance of inhibiting microglial activation?

A2: Excessive activation of microglia, the resident immune cells of the central nervous system, contributes to neuroinflammation, a key player in the progression of neurodegenerative diseases. By inhibiting microglial activation, balanophonin may help protect neurons from inflammatory damage [].

Q3: Does balanophonin directly impact neuronal cell death?

A3: Research suggests that balanophonin can indirectly protect neuronal cells from death induced by LPS-activated microglia. This protection is linked to the regulation of cleaved caspase-3 and poly ADP ribose polymerase (PARP) cleavage in N2a cells [].

Q4: Has balanophonin demonstrated anti-inflammatory activity in other models?

A4: Yes, balanophonin, along with other phenolic compounds isolated from Lithocarpus pachylepis seeds, exhibited moderate inhibitory activities against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 cells, a model for inflammation [].

Q5: What is the molecular formula and weight of balanophonin?

A5: The molecular formula of balanophonin is C20H22O6, and its molecular weight is 358.39 g/mol [].

Q6: What spectroscopic data is available for characterizing balanophonin?

A6: The structure of balanophonin has been elucidated using a variety of spectroscopic techniques, including UV, IR, MS, 1D and 2D NMR [, , ]. This data provides detailed information about the compound's structure and functional groups.

Q7: What are the natural sources of balanophonin?

A7: Balanophonin has been isolated from various plant species, including Firmiana simplex [], Cirsium species [], Cornus officinalis [], Neonauclea reticulata [], Passiflora edulis [], Lithocarpus pachylepis [], and Balanophora japonica [], among others.

Q8: Are there any studies on the stability of balanophonin under various conditions?

A8: Specific studies focusing on the stability of balanophonin under different conditions are currently limited in the available literature.

Q9: Have any formulation strategies been explored to enhance the stability, solubility, or bioavailability of balanophonin?

A9: Currently, there is limited information available regarding specific formulation strategies employed to enhance the stability, solubility, or bioavailability of balanophonin.

Q10: Have computational methods been used to study balanophonin?

A10: Yes, molecular docking studies have been performed using balanophonin. One study utilized Molegro Virtual Docker to assess its potential inhibitory activity against p38α mitogen-activated protein kinase (p38α MAPK) []. Another study investigated its potential as an α-amylase inhibitor through molecular docking with porcine pancreatic α-amylase [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。